2,3,5,6-Tetrafluoropyridine-4-propionic acid
Overview
Description
2,3,5,6-Tetrafluoropyridine-4-propionic acid: is a fluorinated organic compound with the molecular formula C8H5F4NO2 and a molecular weight of 223.12 g/mol . This compound is characterized by the presence of four fluorine atoms attached to a pyridine ring, along with a propionic acid group at the 4-position. It is primarily used in research and development settings, particularly in the fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoropyridine-4-propionic acid typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine using elemental fluorine or fluorinating agents such as Selectfluor . The reaction conditions often include the use of an inert solvent like acetonitrile and a catalyst such as silver fluoride to facilitate the fluorination process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoropyridine-4-propionic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The propionic acid group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives, such as alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Alcohols, amines, and other reduced derivatives.
Scientific Research Applications
2,3,5,6-Tetrafluoropyridine-4-propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoropyridine-4-propionic acid is primarily related to its ability to interact with biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The fluorine atoms on the pyridine ring can form strong hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the propionic acid group can interact with active sites in enzymes, affecting their catalytic functions .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoropyridine: Lacks the propionic acid group, making it less versatile in terms of chemical reactivity and biological interactions.
2,3,5,6-Tetrafluorobenzoic acid: Similar in structure but with a benzene ring instead of a pyridine ring, leading to different electronic properties and reactivity.
2,3,5,6-Tetrafluoropyridine-4-carboxylic acid: Similar to 2,3,5,6-Tetrafluoropyridine-4-propionic acid but with a carboxylic acid group instead of a propionic acid group, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of both the highly electronegative fluorine atoms and the propionic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(2,3,5,6-tetrafluoropyridin-4-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-5-3(1-2-4(14)15)6(10)8(12)13-7(5)11/h1-2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKYZXITFXJYBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=C(C(=NC(=C1F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10639941 | |
Record name | 3-(2,3,5,6-Tetrafluoropyridin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10639941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-08-0 | |
Record name | 2,3,5,6-Tetrafluoro-4-pyridinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916792-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,3,5,6-Tetrafluoropyridin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10639941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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